molecular formula C15H26O B12678168 Dodecahydro-3a,5,5-trimethylnaphtho(2,3-c)furan CAS No. 40050-68-8

Dodecahydro-3a,5,5-trimethylnaphtho(2,3-c)furan

Cat. No.: B12678168
CAS No.: 40050-68-8
M. Wt: 222.37 g/mol
InChI Key: JOURIHHPSQYJHO-UHFFFAOYSA-N
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Description

Dodecahydro-3a,5,5-trimethylnaphtho(2,3-c)furan is a complex organic compound with the molecular formula C15H26O It is characterized by a fused ring structure that includes a furan ring and a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecahydro-3a,5,5-trimethylnaphtho(2,3-c)furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-3a,5,5-trimethylnaphtho(2,3-c)furan undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Dodecahydro-3a,5,5-trimethylnaphtho(2,3-c)furan has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dodecahydro-3a,5,5-trimethylnaphtho(2,3-c)furan exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dodecahydro-3a,5,5-trimethylnaphtho(2,3-b)furan
  • Dodecahydro-3a,5,5-trimethylnaphtho(2,3-d)furan

Uniqueness

Dodecahydro-3a,5,5-trimethylnaphtho(2,3-c)furan is unique due to its specific ring structure and the position of its functional groups

Properties

CAS No.

40050-68-8

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

3a,5,5-trimethyl-1,3,4,4a,6,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran

InChI

InChI=1S/C15H26O/c1-14(2)6-4-5-11-7-12-9-16-10-15(12,3)8-13(11)14/h11-13H,4-10H2,1-3H3

InChI Key

JOURIHHPSQYJHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2C1CC3(COCC3C2)C)C

Origin of Product

United States

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